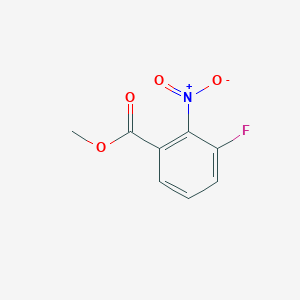

甲基3-氟-2-硝基苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Methyl 3-Fluoro-2-nitrobenzoate can be synthesized through various chemical reactions involving esterification, nitrification, and reduction processes. A notable method involves the nitration of 3-fluorobenzoic acid, followed by esterification with methanol and subsequent reduction, leading to high yields of the target compound. This process exemplifies the compound's accessibility through relatively straightforward synthetic routes (Yin Jian-zhong, 2010).

Molecular Structure Analysis

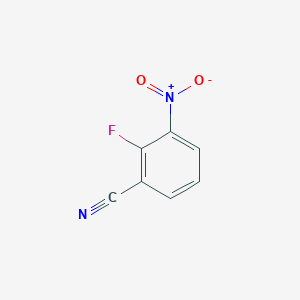

The molecular structure of Methyl 3-Fluoro-2-nitrobenzoate has been studied through various spectroscopic techniques, including IR, NMR, and X-ray crystallography. These studies reveal intricate details about its molecular conformation, showcasing the compound's planarity and electron distribution, which are crucial for its reactivity and interactions with other molecules (Aleksandra Konopacka & Z. Pawełka, 2007).

Chemical Reactions and Properties

Methyl 3-Fluoro-2-nitrobenzoate participates in a variety of chemical reactions, notably serving as a precursor in the synthesis of heterocyclic compounds. Its nitro group facilitates reduction reactions, while the ester functionality allows for further derivatization, demonstrating its versatility in organic synthesis (Soňa Křupková et al., 2013).

Physical Properties Analysis

The physical properties of Methyl 3-Fluoro-2-nitrobenzoate, such as melting point, solubility, and crystalline structure, have been extensively investigated. These properties are influenced by the compound's molecular structure, specifically the presence of the nitro and ester groups, which affect its stability, solubility in various solvents, and crystallization behavior (Xin-ling Fu, Jiang Li, & J. Simpson, 2012).

Chemical Properties Analysis

The chemical properties of Methyl 3-Fluoro-2-nitrobenzoate, including its reactivity and interactions with other chemical entities, are pivotal for its utility in synthetic chemistry. Its reactivity patterns, particularly those involving the nitro group and the fluoro substituent, enable a wide range of transformations, essential for constructing complex molecular architectures (T. Nguyen et al., 2015).

科学研究应用

“Methyl 3-Fluoro-2-nitrobenzoate” is a chemical compound with the molecular formula C8H6FNO4 . It is used as an organic synthesis intermediate and pharmaceutical intermediate , mainly in laboratory research and development processes and chemical production processes .

“Methyl 3-Fluoro-2-nitrobenzoate” is a chemical compound with the molecular formula C8H6FNO4 . It is used as an organic synthesis intermediate and pharmaceutical intermediate , mainly in laboratory research and development processes and chemical production processes .

-

Organic Synthesis Intermediate : This compound can be used as an intermediate in the synthesis of other complex organic compounds . The specific reactions and products would depend on the other reactants and conditions used.

-

Pharmaceutical Intermediate : It can also be used as an intermediate in the production of pharmaceuticals . The specific drugs and their synthesis procedures would depend on the other reactants and conditions used.

-

Preparation of Dimethyl 3-nitro-3′,4-oxydibenzoate : Methyl 4-fluoro-3-nitrobenzoate, a similar compound, is used to prepare dimethyl 3-nitro-3′,4-oxydibenzoate by reacting with 3-hydroxy-benzoic acid methyl ester . It’s possible that Methyl 3-Fluoro-2-nitrobenzoate could be used in a similar manner.

安全和危害

“Methyl 3-Fluoro-2-nitrobenzoate” is labeled with the signal word “Warning” and is associated with hazard statements H302, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Proper personal protective equipment should be used when handling this compound .

属性

IUPAC Name |

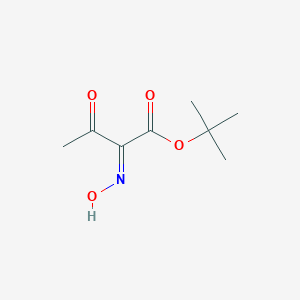

methyl 3-fluoro-2-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c1-14-8(11)5-3-2-4-6(9)7(5)10(12)13/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAEZBCWSCZBLRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598773 |

Source

|

| Record name | Methyl 3-fluoro-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-Fluoro-2-nitrobenzoate | |

CAS RN |

1214353-57-7 |

Source

|

| Record name | Methyl 3-fluoro-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B36912.png)